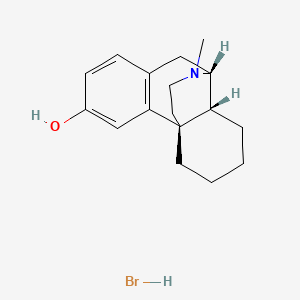
Racemorphan Hydrobromide (1.0 mg/mL in Methanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Racemorphan Hydrobromide (1.0 mg/mL in Methanol): is a synthetic compound belonging to the morphinan family. It is known for its potent analgesic properties and is often used as a substitute for morphine. The compound is structurally similar to morphine but lacks the ether-oxygen bridge, making it a unique and valuable compound in medical and scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Racemorphan Hydrobromide (1.0 mg/mL in Methanol) involves several steps, starting from the basic morphinan structure. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-position of the morphinan ring.
Methylation: Addition of a methyl group to the nitrogen atom.
Hydrobromide Formation: Conversion of the free base to its hydrobromide salt form.
Industrial Production Methods: Industrial production of Racemorphan Hydrobromide (1.0 mg/mL in Methanol) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Racemorphan Hydrobromide (1.0 mg/mL in Methanol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a deoxy derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 3-keto-N-methylmorphinan derivatives.
Reduction: Formation of deoxy-N-methylmorphinan derivatives.
Substitution: Formation of halogenated or alkylated morphinan derivatives.
Aplicaciones Científicas De Investigación
Racemorphan Hydrobromide (1.0 mg/mL in Methanol) has a wide range of applications in scientific research:
Chemistry: Used as a reference compound for studying the structure-activity relationship of morphinan derivatives.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mecanismo De Acción
The analgesic effects of Racemorphan Hydrobromide (1.0 mg/mL in Methanol) are primarily mediated through its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, inhibiting the transmission of pain signals and producing analgesia. The molecular targets include the mu-opioid receptor, which is responsible for the majority of its analgesic effects .
Comparación Con Compuestos Similares
Morphine: A natural opioid with a similar structure but includes an ether-oxygen bridge.
Methadone: A synthetic opioid with a different structure but similar analgesic properties.
Dihydrodesoxymorphine-D: A synthetic derivative of morphine with a similar structure but different pharmacological profile.
Uniqueness: Racemorphan Hydrobromide (1.0 mg/mL in Methanol) is unique due to its structural modification, which enhances its analgesic potency and duration of action compared to morphine. It also exhibits a different side effect profile, making it a valuable alternative in pain management .
Propiedades
Número CAS |
17140-05-5 |
|---|---|
Fórmula molecular |
C17H24BrNO |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C17H23NO.BrH/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m0./s1 |
Clave InChI |
WVFGKGPFQSEWON-DYWKTHLTSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Br |
SMILES isomérico |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.Br |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Br |
Apariencia |
Solid powder |
Key on ui other cas no. |
17140-05-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Levorphanol hydrobromide; l-Dromoran hydrobromide; Methorphinan hydrobromide; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















